3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid
Overview
Description
“3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid” is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups . It has a role as a plant metabolite . It is a monocarboxylic acid and a dimethoxybenzene . It is functionally related to a 3-phenylpropionic acid .
Molecular Structure Analysis
The molecular formula of “3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid” is C11H13BrO4 . The InChI code is 1S/C11H13BrO4/c1-15-9-5-7 (3-4-11 (13)14)8 (12)6-10 (9)16-2/h5-6H,3-4H2,1-2H3, (H,13,14) . The Canonical SMILES is COC1=C (C=C (C (=C1)CCC (=O)O)Br)OC .
Physical And Chemical Properties Analysis
The molecular weight of “3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid” is 289.12 g/mol . The XLogP3-AA is 2.3 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count is 5 . The exact mass and monoisotopic mass is 287.99972 g/mol . The topological polar surface area is 55.8 Ų . The heavy atom count is 16 .
Scientific Research Applications
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Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community . The construction of indoles as a moiety in selected alkaloids is a focus of current research .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
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Screening of Short-Chain Fatty Acid Derivatives
- Field : Biochemistry
- Application : 3-(3,4-Dimethoxyphenyl)propionic acid was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
- Method : The compound was used in reporter assays and in vivo studies to investigate its ability to induce γ globin gene expression .
- Results : The results of this application are not specified in the source .
-
Partitioning and Log P Studies
- Field : Pharmacology
- Application : In order to correlate the permeability of the synthesized compounds to their lipophilicity, partitioning and log P studies were performed .
- Method : The synthesized compounds were subjected to partitioning and log P studies to determine their lipophilicity .
- Results : The studies confirmed that the compounds are more lipophilic in nature and should cross the blood–brain barrier (log P > 2.6) .
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Synthesis of Ivabradine
- Field : Pharmaceutical Chemistry
- Application : The compound “3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile” is used in the synthesis of Ivabradine and its addition salts with pharmaceutically acceptable acids . Ivabradine is a drug used for the treatment of certain types of heart disease .
- Method : The synthesis involves a novel method of creating “3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile” and its application in the synthesis of Ivabradine .
- Results : The compound of formula (I) obtained according to the method of the invention is useful in the synthesis of Ivabradine .
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Induction of γ Globin Gene Expression
- Field : Molecular Biology
- Application : “3-(3,4-Dimethoxyphenyl)propionic acid” was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
- Method : The compound was used in reporter assays and in vivo studies to investigate its ability to induce γ globin gene expression .
- Results : The results of this application are not specified in the source .
-
Formation of Complex with Copper (II)
-
Synthesis of Ivabradine
- Field : Pharmaceutical Chemistry
- Application : The compound “3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile” is used in the synthesis of Ivabradine and its addition salts with pharmaceutically acceptable acids . Ivabradine is a drug used for the treatment of certain types of heart disease .
- Method : The synthesis involves a novel method of creating “3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile” and its application in the synthesis of Ivabradine .
- Results : The compound of formula (I) obtained according to the method of the invention is useful in the synthesis of Ivabradine .
-
Induction of γ Globin Gene Expression
- Field : Molecular Biology
- Application : “3-(3,4-Dimethoxyphenyl)propionic acid” was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
- Method : The compound was used in reporter assays and in vivo studies to investigate its ability to induce γ globin gene expression .
- Results : The results of this application are not specified in the source .
-
Formation of Complex with Copper (II)
-
Inhibition of Non-Small Cell Lung Cancer (NSCLC)
- Field : Oncology
- Application : A compound similar to “3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid” was found to inhibit five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification .
- Method : The compound was used in in vitro studies to investigate its ability to inhibit NSCLC cell lines .
- Results : The compound showed promising results in inhibiting NSCLC cell lines .
Safety And Hazards
properties
IUPAC Name |
3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTJBIRPIITRRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCC(=O)O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967118 | |
Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid | |
CAS RN |
52679-49-9 | |
Record name | 52679-49-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.